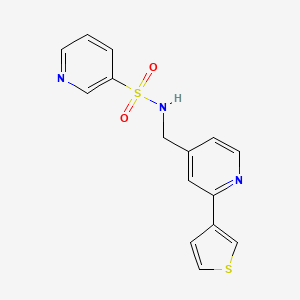

N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)pyridine-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or their precursors. One approach to synthesizing related compounds involves the use of solid-phase synthesis techniques or one-pot synthesis methods. For instance, one-pot synthesis strategies have been developed for N-(imidazo[1,2-a]pyridin-3-yl)sulfonamides and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, highlighting the versatility and efficiency of synthesizing complex sulfonamides (Rozentsveig et al., 2013). Similarly, efficient one-pot access to N-(pyridin-2-ylmethyl) substituent biphenyl-4-sulfonamides through water-promoted, palladium-catalyzed, microwave-assisted reactions indicates advanced methodologies for the synthesis of structurally diverse sulfonamides (Zhiyou et al., 2015).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. The conformation and geometry of these molecules can be elucidated through crystallographic studies. For example, the analysis of supramolecular structures of isomeric pyridine-3-sulfonamides reveals diverse hydrogen-bonding arrangements and conformational behaviors, which are crucial for understanding the chemical reactivity and interaction capabilities of these molecules (Kosutić Hulita et al., 2005).

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including substitution, cyclization, and coupling reactions, influenced by their molecular structure. For instance, the cross-coupling of bromopyridines and sulfonamides catalyzed by CuI demonstrates the potential of sulfonamides to participate in complex chemical transformations, leading to the formation of N-(pyridinyl)-substituted sulfonamides (Han, 2010).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystal structure, are essential for their practical applications and handling. The solvates of sulfamethazine, a related sulfonamide, with pyridine and 3-methylpyridine, illustrate the significance of solvent interactions in defining the physical characteristics and stability of sulfonamide compounds (Patel & Purohit, 2017).

Scientific Research Applications

Antiproliferative Agents

A study by Bashandy et al. (2014) designed and synthesized novel derivatives of pyridine, thiophene, and other heterocycles bearing a sulfonamide moiety to explore their antiproliferative activity against human breast cancer cell lines. These compounds showed significant activity, suggesting their potential as cancer therapeutic agents. The molecular docking studies performed indicated their possible interaction with biomolecular targets like carbonic anhydrase IX, which is highly expressed in some cancer cells (Bashandy, Alsaid, Arafa, & Ghorab, 2014).

Antibacterial Agents

Azab, Youssef, and El‐Bordany (2013) reported on the synthesis of new heterocyclic compounds containing a sulfonamido moiety with potential antibacterial properties. These compounds were evaluated for their efficacy against various bacteria, and several showed high activity, highlighting their significance in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).

Structural Characterisation

Sousa et al. (2001) focused on the structural characterization of metal complexes containing sulfonamido derivatives, revealing their potential in material science and coordination chemistry. Their work demonstrates the versatility of sulfonamides in forming complexes with metals, which could be useful in various applications, including catalysis and material fabrication (Sousa, Bermejo, Fondo, García-Deibe, Sousa-Pedrares, & Piro, 2001).

Antioxidant Activity

The study by Aziz et al. (2021) on the design, synthesis, and biological evaluation of novel 1H-3-indolyl derivatives, including sulfonamides, for their antioxidant activity, is notable. These compounds were evaluated against ABTS radicals, and some showed higher antioxidant activity than ascorbic acid, indicating their potential as antioxidants in pharmaceutical and food industries (Aziz, Shehab, Al-karmalawy, El-Farargy, & Abdellattif, 2021).

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the known activities of similar compounds, it could potentially be of interest in the development of new pharmaceuticals .

properties

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S2/c19-22(20,14-2-1-5-16-10-14)18-9-12-3-6-17-15(8-12)13-4-7-21-11-13/h1-8,10-11,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZUFPVVDUEJCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)

![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)

![N-(isochroman-3-ylmethyl)-N-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2492788.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2492789.png)

![2-(2-((2,5-dimethylbenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2492790.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2492793.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2492794.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2492801.png)